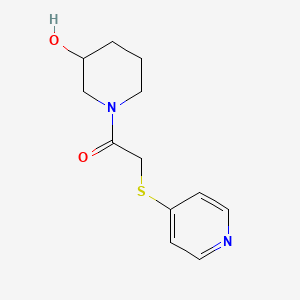

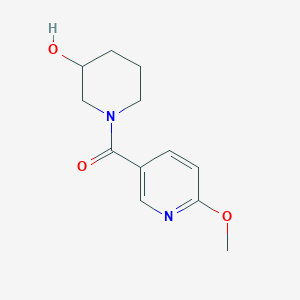

![molecular formula C13H21FN2 B1462788 2-[(Dipropylamino)methyl]-4-fluoroaniline CAS No. 1156224-98-4](/img/structure/B1462788.png)

2-[(Dipropylamino)methyl]-4-fluoroaniline

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organometallic Catalysis and Synthesis

Research has shown that certain fluoroaniline derivatives participate in organometallic reactions, such as the hydroamination of diphenylbutadiyne, to yield complex organic structures. This process is catalyzed by heterobimetallic compounds, demonstrating the utility of these fluoroaniline derivatives in synthesizing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals (Younis et al., 2015).

Fluorinated Compound Synthesis

Fluoroaniline derivatives serve as precursors for the synthesis of fluorinated compounds, which are important in medicinal chemistry for their enhanced stability and bioavailability. For instance, 4-fluoropyrrolidine derivatives have been synthesized for use as dipeptidyl peptidase IV inhibitors, showcasing the role of fluoroanilines in the development of therapeutic agents (Singh & Umemoto, 2011).

Material Science and Sensing Applications

Derivatives of fluoroanilines have been explored for their potential in material science, specifically in creating fluorescent materials and sensors. The study of dipyridylaminomethylstilbenes has revealed insights into dual fluorescence and fluoroionophoric behavior, which could be leveraged in the design of optical materials and sensors (Yang et al., 2005).

Environmental Toxicology

In the realm of environmental science, the impact of fluoroanilines on ecosystems has been assessed through metabonomic studies. These studies utilize high-resolution nuclear magnetic resonance (NMR) spectroscopy to identify changes in low-molecular-weight metabolites in organisms exposed to fluoroanilines, offering a method to assess the environmental toxicity of these compounds (Bundy et al., 2002).

Advanced Organic Chemistry and Drug Development

Fluoroaniline derivatives have also been synthesized for their use in advanced organic chemistry and drug development processes, such as the creation of epidermal growth factor receptor (EGFR) targeting agents using [18F]fluoroanilines for positron emission tomography (PET) imaging. This illustrates the crucial role of fluoroaniline derivatives in synthesizing radiopharmaceuticals for diagnostic purposes (Vasdev et al., 2004).

Safety and Hazards

The safety data for “2-[(Dipropylamino)methyl]-4-fluoroaniline” indicates that it should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

2-[(dipropylamino)methyl]-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21FN2/c1-3-7-16(8-4-2)10-11-9-12(14)5-6-13(11)15/h5-6,9H,3-4,7-8,10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZBWKONFWRRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Dipropylamino)methyl]-4-fluoroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

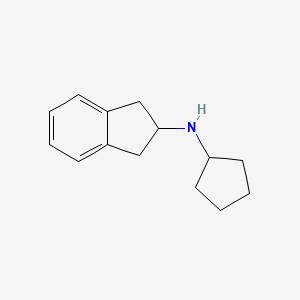

![(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B1462706.png)

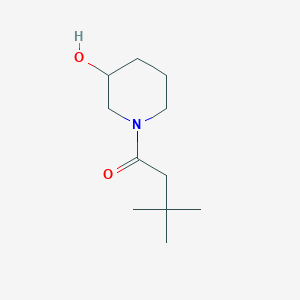

![[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462715.png)

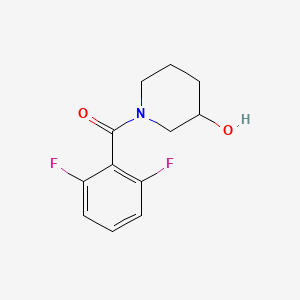

![N1-{thieno[3,2-c]pyridin-4-yl}propane-1,3-diamine](/img/structure/B1462716.png)

![1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462728.png)